molecular formula C21H19Cl2F2NO B3124296 N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride CAS No. 317822-05-2

N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride

Cat. No.: B3124296
CAS No.: 317822-05-2
M. Wt: 410.3 g/mol
InChI Key: LZPUAVOLANUSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride is a complex organic compound characterized by the presence of chlorobenzyl, fluorophenyl, and ethanaminium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride typically involves multiple steps, starting with the preparation of the chlorobenzyl and fluorophenyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium bromide
  • N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium iodide

Uniqueness

N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,2-bis(4-fluorophenyl)-2-hydroxyethyl]-[(3-chlorophenyl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2NO.ClH/c22-18-3-1-2-15(12-18)13-25-14-21(26,16-4-8-19(23)9-5-16)17-6-10-20(24)11-7-17;/h1-12,25-26H,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPUAVOLANUSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[NH2+]CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride
Reactant of Route 3
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride
Reactant of Route 4
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride
Reactant of Route 5
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride
Reactant of Route 6
N-(3-chlorobenzyl)-2,2-bis(4-fluorophenyl)-2-hydroxy-1-ethanaminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.